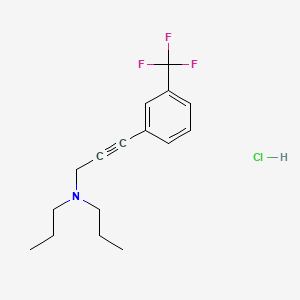
N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propynylamine moiety. The presence of the trifluoromethyl group imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Phenyl Intermediate:
Alkyne Formation: The next step involves the formation of the propynyl group through Sonogashira coupling reactions, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trifluoromethyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The propynylamine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity and function.
類似化合物との比較
Similar Compounds
- N,N-Dipropyl-3-(trifluoromethyl)benzamide
- N,N-dipropyl-3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide
Uniqueness
N,N-Dipropyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine hydrochloride stands out due to its unique combination of a trifluoromethyl group and a propynylamine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
65126-79-6 |
|---|---|
分子式 |
C16H21ClF3N |
分子量 |
319.79 g/mol |
IUPAC名 |
N,N-dipropyl-3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C16H20F3N.ClH/c1-3-10-20(11-4-2)12-6-8-14-7-5-9-15(13-14)16(17,18)19;/h5,7,9,13H,3-4,10-12H2,1-2H3;1H |
InChIキー |
PFLPCJHSMWKQSW-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CC#CC1=CC(=CC=C1)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


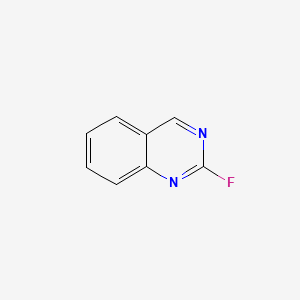
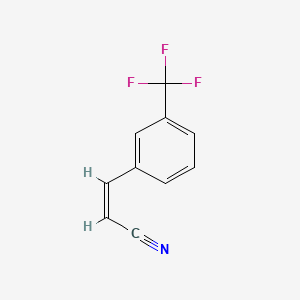

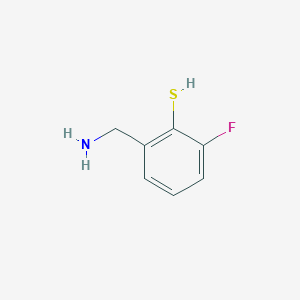
![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)
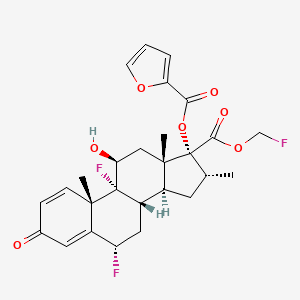
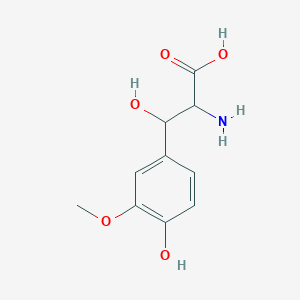
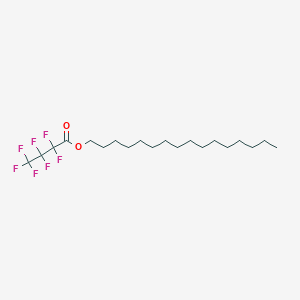


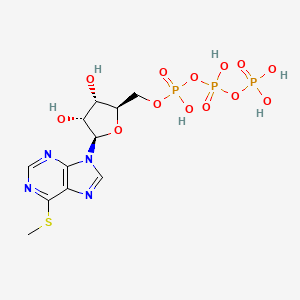


![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)
